(R)-6-[2-[Ethyl[4-[2-(ethylamino)ethyl]benzyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elacestrant is a non-steroidal small molecule and an estrogen receptor antagonist. It is primarily used to treat estrogen receptor-positive, human epidermal growth factor receptor 2-negative, ESR1-mutated advanced or metastatic breast cancer. Elacestrant binds to estrogen receptor-alpha and acts as a selective estrogen receptor degrader, blocking the transcriptional activity of the estrogen receptor and promoting its degradation .
Méthodes De Préparation
Elacestrant is synthesized through a series of chemical reactions. One of the synthetic routes involves the treatment of a precursor compound with 2-bromo-5-methoxy acetanilide in the presence of potassium bicarbonate, resulting in the formation of N-(2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-5-methoxyphenyl) acetamide . The industrial production methods for elacestrant involve optimizing these reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Elacestrant undergoes various chemical reactions, including oxidation, reduction, and substitution. It is primarily metabolized by cytochrome P450 3A4 in the liver, with minor contributions from cytochrome P450 2A6 and cytochrome P450 2C9 . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are metabolites that are excreted in feces.
Applications De Recherche Scientifique
Elacestrant has a wide range of scientific research applications. In chemistry, it is used to study the interactions between small molecules and estrogen receptors. In biology, it is used to investigate the role of estrogen receptors in cellular processes. In medicine, elacestrant is used to treat advanced or metastatic breast cancer, particularly in patients with ESR1 mutations . It is also being evaluated in clinical trials for its potential use in early-stage breast cancer and other estrogen receptor-positive cancers .
Mécanisme D'action
Elacestrant exerts its effects by binding to estrogen receptor-alpha and inducing a conformational change that results in the degradation of the receptor . This prevents the estrogen receptor from activating its target genes, thereby inhibiting the growth and survival of estrogen receptor-expressing cancer cells. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various downstream effectors that regulate cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Elacestrant is unique among selective estrogen receptor degraders due to its oral bioavailability and its ability to degrade estrogen receptor-alpha effectively. Similar compounds include fulvestrant, which is another selective estrogen receptor degrader but is administered via injection . Other similar compounds include camizestrant and amcenestrant, which are also selective estrogen receptor degraders being evaluated for their efficacy in treating estrogen receptor-positive breast cancer .
Propriétés
IUPAC Name |
6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNOOUKXBRGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.